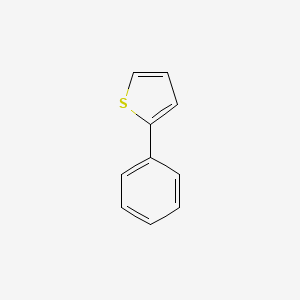
2-苯硫酚
描述
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Phenylthiophene, has been a subject of interest in recent years . One approach involves the heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step . Another method involves the cyclization of functionalized alkynes .Molecular Structure Analysis
The 2-Phenylthiophene molecule contains a total of 20 bonds. There are 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
Thiophene derivatives, including 2-Phenylthiophene, have been synthesized through various chemical reactions. These reactions often involve the cyclization of functionalized alkynes . The cyclization reactions leading to thiophenes have been performed under mild conditions in classical organic solvents .Physical And Chemical Properties Analysis
2-Phenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 254.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.2±3.0 kJ/mol and a flash point of 77.9±4.9 °C . The index of refraction is 1.598, and the molar refractivity is 49.2±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学研究应用
抗菌活性: 2-苯硫酚的衍生物,如2-氨基噻吩,表现出显著的生物活性,包括抗菌、抗真菌、抗炎和抗肿瘤活性。特别是2-氨基-4-苯硫酚-3-羧酸乙酯衍生物在这个领域显示出了前景 (Prasad et al., 2017).
光致发光材料: 2-氨基-3-氰基-4-苯硫酚已被探索作为一类新型的光致发光材料。它在乙腈中的铂电极上的电氧化表明在发光材料中的应用潜力 (Ekinci et al., 2000).
电聚合: 已经研究了苯硫酚(P2PT)在三氟化硼二乙醚等溶液中的电聚合,表明在聚合物科学中的应用,特别是对于具有荧光性质的聚合物 (Liangti, 2004).
电子吸收光谱: 对单、二和多苯硫酚在各种溶剂中的电子吸收光谱的研究提供了对其在电子学和材料科学中潜在用途的见解。对这些化合物的分子轨道计算表明激发态中有显着的构型相互作用 (Abu-eittah & Hilal, 1976).
半导体中的结构有序性: 对取代聚(苯硫酚)的研究,重点关注它们的结晶度和分子结构,揭示了在半导体领域的应用。这些材料的结晶度受苯环上取代基的类型和位置的影响 (Aasmundtveit et al., 2000).
分子旋转研究中的核磁共振光谱: 已经分析了液晶溶剂中3-苯硫酚的核磁共振光谱,以了解苯基和噻吩单元的内部旋转,为分子动力学领域做出贡献 (Chidichimo et al., 1983).
细胞色素P450催化的氧化: 细胞色素P450对2-苯硫酚的氧化导致各种代谢物,提供了对生化途径和细胞色素P450在代谢噻吩化合物中的作用的见解 (Dansette et al., 2005).
作用机制
未来方向
属性
IUPAC Name |
2-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGDKFLFAYRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876227 | |
| Record name | 2-PHENYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
825-55-8, 56842-14-9 | |
| Record name | 2-Phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2-phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Phenylthiophene?
A1: 2-Phenylthiophene has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-Phenylthiophene?
A2: 2-Phenylthiophene can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
- UV-Vis Spectroscopy: Analyzes the absorption and transmission of ultraviolet-visible light, providing information about electronic transitions and conjugation within the molecule. [, , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the molecule. [, ]
- Raman Spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying conjugated systems. []
Q3: What kind of liquid crystalline phases are observed in amphiphilic molecules incorporating 2-Phenylthiophene?
A3: Amphiphilic molecules based on 2-Phenylthiophene can exhibit various liquid crystalline phases depending on factors like the length and number of alkyl chains, terminal groups, and presence of solvents. Observed phases include:
- Smectic A phases: Characterized by layered structures with molecules arranged perpendicular to the layers, typically observed in derivatives with a single alkyl chain and sodium carboxylate terminal group. [, ]
- Hexagonal columnar phases: Observed in derivatives with two adjacent alkyl chains attached to the thiophene ring and sodium carboxylate terminal group. These phases exhibit columns of molecules arranged in a hexagonal lattice. []
- Columnar phases induced by water: Some derivatives with two long alkyl chains attached in specific positions to the thiophene ring exhibit columnar phases only in the presence of water. []
Q4: What is the role of 2-Phenylthiophene in palladium-catalyzed cross-coupling reactions?
A5: 2-Phenylthiophene can act as a substrate in palladium-catalyzed oxidative cross-coupling reactions with arylboron compounds. Kinetic studies suggest that the reaction likely proceeds through a mechanism involving the formation of a complex between palladium, the thiophene, and the arylboron reagent. []
Q5: How is computational chemistry used to study 2-Phenylthiophene and its derivatives?
A5: Computational chemistry plays a significant role in understanding 2-Phenylthiophene and its derivatives through various applications:
- Molecular Orbital Calculations: Used to study electronic properties like HOMO-LUMO gaps, electron densities, and absorption spectra. This helps understand their reactivity, stability, and potential applications in areas like organic electronics and photovoltaics. [, , ]
- Mechanism Exploration: Computational methods help explore the mechanisms of reactions involving 2-Phenylthiophene, such as photochemical isomerization. []
- Drug Design: In the context of COVID-19, computational modeling has been crucial in designing inhibitors for the SARS-CoV-2 papain-like protease (PLpro) using 2-Phenylthiophene as a scaffold. Molecular docking and dynamics simulations help understand the binding mode and interactions of these inhibitors with the protease. [, ]
Q6: How do substituents on 2-Phenylthiophene impact its photophysical properties?
A7: Substituents can significantly influence the photophysical properties of 2-Phenylthiophene derivatives. For example, in a study of dithiazolyl-azaindole derivatives, the presence of intramolecular hydrogen bonding due to the thiazole substituents was found to stabilize a photoreactive conformation, leading to enhanced photochromism. []
Q7: How does the structure of the π-bridge in push-pull 2-Phenylthiophene derivatives affect their intramolecular charge transfer?
A8: The structure of the π-bridge connecting the electron-donating and electron-withdrawing groups in push-pull 2-Phenylthiophene derivatives significantly impacts the efficiency of intramolecular charge transfer, influencing their optical and electronic properties. []
Q8: How do structural modifications of 2-phenylthiophene affect its inhibitory potency against SARS-CoV-2 PLpro?
A9: Researchers have explored modifications to the 2-phenylthiophene scaffold to improve its potency against SARS-CoV-2 PLpro. Introducing substituents that enhance binding affinity to the protease's active site and exploiting binding cooperativity through interactions with multiple binding pockets on the enzyme's surface have resulted in compounds with nanomolar inhibitory potency. [, ]
Q9: What analytical techniques are used to study the composition of complex mixtures containing alkylated 2-Phenylthiophenes?
A10: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate, identify, and quantify individual alkylated 2-Phenylthiophenes within complex mixtures. [] This technique is particularly useful for analyzing pyrolysis products of kerogen, which can contain a variety of substituted thiophenes. []
Q10: How do the photocatalytic degradation rates of 2-Phenylthiophene and its derivatives compare to thiophene?
A11: The photocatalytic degradation rates of 2-Phenylthiophene and its derivatives can vary depending on the specific substituents present. Studies have shown that the position and nature of substituents on the thiophene ring can influence the electronic properties and, consequently, the photocatalytic degradation rates. [] Comparing the degradation rates to thiophene provides insights into the influence of the phenyl substituent and other functional groups on the degradation process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)
![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)

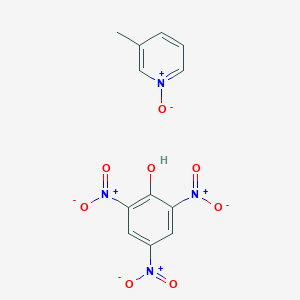

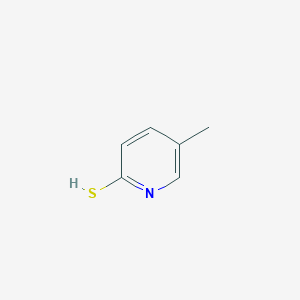
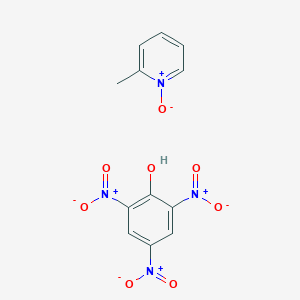
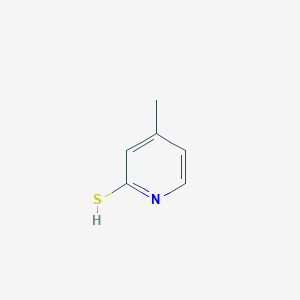
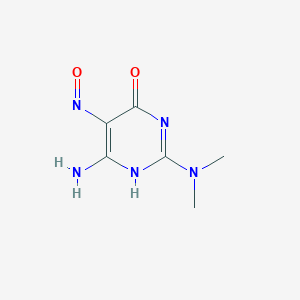

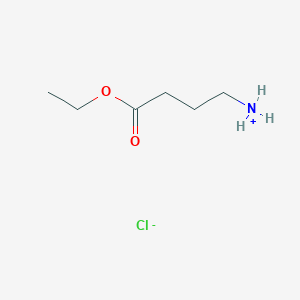
![Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)